(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate
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Overview
Description
(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate is an organic compound belonging to the class of gamma-keto acids and derivatives This compound is characterized by the presence of a methoxycarbonyl group, an amino group, and a propoxy group attached to a butanoate backbone
Preparation Methods
The synthesis of (3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate can be achieved through several synthetic routes. One common method involves the reaction of a suitable starting material, such as a gamma-keto acid, with methoxycarbonyl chloride and an appropriate amine under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
In industrial production, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It may serve as a substrate or inhibitor in biochemical assays.
Medicine: Potential applications in drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists. Its structural features may allow it to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the catalytic site. Alternatively, it may activate a receptor by mimicking the natural ligand and inducing a conformational change that triggers a downstream signaling pathway.
Comparison with Similar Compounds
(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate can be compared with other gamma-keto acids and derivatives. Similar compounds include:
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: This compound has a similar structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
Ethyl (3S)-3-[(methoxycarbonyl)amino]-4-oxo-4-butanoate: This compound has an ethyl group instead of a propoxy group.
(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-butanoate: This compound lacks the propoxy group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl and propoxy groups may enhance its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
628319-00-6 |
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Molecular Formula |
C9H14NO6- |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
(3S)-3-(methoxycarbonylamino)-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C9H15NO6/c1-3-4-16-8(13)6(5-7(11)12)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,12)/p-1/t6-/m0/s1 |
InChI Key |
IPIRNVBROQMDCK-LURJTMIESA-M |
Isomeric SMILES |
CCCOC(=O)[C@H](CC(=O)[O-])NC(=O)OC |
Canonical SMILES |
CCCOC(=O)C(CC(=O)[O-])NC(=O)OC |
Origin of Product |
United States |
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